molecular formula C13H15ClN2 B7636884 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile

2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile

Cat. No. B7636884
M. Wt: 234.72 g/mol
InChI Key: DHGKVZCLDWFYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It was first discovered in the late 1990s by scientists at Abbott Laboratories, who were searching for new treatments for chronic pain. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which work by activating specific receptors in the nervous system.

Mechanism of Action

2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile works by activating specific nicotinic acetylcholine receptors in the nervous system. These receptors are found on both neurons and non-neuronal cells, and are involved in a wide range of physiological processes. When 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile binds to these receptors, it causes the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This, in turn, leads to a reduction in pain perception.
Biochemical and physiological effects:
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving properties, it has been found to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile is its potency and selectivity for nicotinic acetylcholine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its relatively low yield and complex synthesis make it a challenging compound to work with in the laboratory.

Future Directions

There are several potential future directions for research on 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile. One area of interest is its potential use in the treatment of addiction. Nicotinic acetylcholine receptors have been implicated in the development of addiction to drugs such as nicotine and cocaine, and 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been shown to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of depression, as 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been found to have antidepressant-like effects in animal models. Finally, there is interest in developing more potent and selective nicotinic acetylcholine receptor agonists based on the structure of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile.

Synthesis Methods

The synthesis of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzyl cyanide with cyclobutanone in the presence of a strong base. This produces a key intermediate, which is then reacted with methylamine to form the final product. The overall yield of this process is around 15%, which makes it a relatively challenging compound to synthesize.

Scientific Research Applications

2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been extensively studied for its potential use as a painkiller, particularly for the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been found to have fewer side effects than traditional opioid painkillers, such as morphine.

properties

IUPAC Name

2-[[(4-chlorophenyl)-cyclobutylmethyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-12-6-4-11(5-7-12)13(16-9-8-15)10-2-1-3-10/h4-7,10,13,16H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGKVZCLDWFYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Cl)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile

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